molecular formula C23H19FN2OS B2587239 N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide CAS No. 919705-92-3

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide

Cat. No.: B2587239
CAS No.: 919705-92-3
M. Wt: 390.48
InChI Key: CQPDEVFDQKXLOX-UHFFFAOYSA-N
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Description

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide is a synthetic indole derivative offered for research purposes. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in many pharmacologically active compounds . Indole-based molecules are of significant interest in drug discovery due to their ability to interact with various biological targets . Research on structurally related compounds indicates that 2-phenylindole derivatives, particularly those with specific substitutions, can function as potent inhibitors of tubulin polymerization, thereby disrupting microtubule dynamics and showing potential as anticancer agents . Furthermore, compounds featuring a fluorine-substituted phenyl ring and a benzamide group are explored for their interactions with neurological targets, such as the GABA-A receptor . This combination of structural features suggests potential avenues for investigating this compound's mechanism of action and its utility in cellular and biochemical research. Researchers may find it valuable for probing enzyme function, signal transduction pathways, and other critical biological processes.

Properties

IUPAC Name

N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2OS/c24-18-12-10-16(11-13-18)21-22(19-8-4-5-9-20(19)26-21)28-15-14-25-23(27)17-6-2-1-3-7-17/h1-13,26H,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPDEVFDQKXLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized via Fischer indole synthesis, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The thioether linkage is then formed using a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate thiol compound. Finally, the benzamide moiety is introduced through an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the thioether linkage provides flexibility to the molecule, allowing it to adopt conformations that are favorable for binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide are compared below with analogous benzamide derivatives and indole-containing compounds. Key differences in substituents, linkages, and spectral properties are highlighted.

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Features Biological/Physicochemical Implications Reference
This compound - Benzamide core
- Thioethyl linker
- 2-(4-Fluorophenyl)indole
Enhanced lipophilicity due to fluorophenyl group; potential π-π interactions via indole N–H .
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide - Propanamide backbone
- Biphenyl-fluoro substituent
Reduced rigidity compared to benzamide; altered pharmacokinetics due to extended alkyl chain .
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Compound 15, ) - Thienylmethylthio substituent
- Cyano-pyridinyl group
Increased electron-withdrawing effects (cyano) may enhance metabolic stability; thienyl adds π-activity.
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (Compound 45, Evid. 7) - Thiazolylmethylthio linker
- Nitrophenyl group
Nitro group may confer redox sensitivity; thiazole enhances heterocyclic diversity for target binding.
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) - Trifluoromethylbenzamide
- Isopropoxyphenyl
Agricultural use as fungicide; trifluoromethyl improves hydrophobicity and durability .
2-(4-Fluorophenyl)-3-methyl-1H-indole (Precursor in ) - 4-Fluorophenyl-indole core (no benzamide) Demonstrates indole’s π-interaction propensity; methyl group increases steric bulk .

Key Comparative Insights:

Core Structure Variations: The benzamide core is shared across most compounds, but substitutions on the aromatic rings (e.g., fluoro, nitro, cyano) modulate electronic properties. The target compound’s 4-fluorophenyl group enhances lipophilicity compared to non-halogenated analogs .

Linker and Substituent Effects: Thioether Linkers: The thioethyl group in the target compound provides a balance of flexibility and stability. In contrast, thienylmethylthio () or thiazolylmethylthio () linkers introduce heterocyclic diversity, which may influence binding to enzymes or receptors .

Spectral and Structural Confirmation :

  • IR spectra of hydrazinecarbothioamides () show C=S (~1243–1258 cm⁻¹) and NH (~3150–3319 cm⁻¹) stretches, while the target compound’s benzamide carbonyl (C=O) would appear near 1660–1680 cm⁻¹, absent in triazole derivatives .
  • The indole N–H in the target compound engages in π-interactions rather than hydrogen bonding, a behavior also observed in its precursor (), which may enhance membrane permeability .

Pesticide analogs like flutolanil () highlight the role of benzamide derivatives in agrochemicals, though their mechanisms (e.g., fungicidal action) differ from therapeutic applications .

Biological Activity

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H21FN2O2SC_{24}H_{21}FN_2O_2S, with a molecular weight of approximately 420.5 g/mol. The compound features an indole moiety, a fluorophenyl group, and a thioether linkage, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Indole Derivative : Starting from suitable precursors, the indole ring is synthesized through cyclization reactions.
  • Thioether Formation : The introduction of the thioether linkage is achieved by reacting the indole derivative with a thiol reagent.
  • Amide Coupling : The final step involves coupling the thioether with benzoyl chloride or an equivalent to form the amide bond.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
HeLa14.31 ± 0.90Induction of apoptosis
MCF-78.55 ± 0.35Cell cycle arrest
A54949.85Autophagy induction

The compound's mechanism of action appears to involve modulation of key signaling pathways associated with cell growth and survival, such as apoptosis and autophagy pathways .

Antiviral Activity

This compound has also been evaluated for antiviral properties. Studies suggest that it may inhibit viral replication by targeting specific viral enzymes or receptors, although detailed mechanisms remain under investigation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased apoptosis rates compared to control groups .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates and improved survival outcomes, indicating its potential as an effective anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Route Selection : A novel synthesis route involves coupling 4-fluoro-N-(2-oxo-2-phenylethyl)benzamide with Woollins' reagent (2,4-diphenyl-1,3-diselenadiphosphetane-2,4-diselenide) to form the indole-thioether moiety. Alternative pathways may use Mitsunobu or Ullmann coupling for sulfur incorporation .
  • Optimization : Vary reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd/Cu for cross-coupling). Monitor yield via HPLC and purity via TLC .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

  • Methodology :

  • X-ray Crystallography : Resolve the crystal structure to confirm bond angles, dihedral angles, and non-covalent interactions (e.g., indole N–H···π interactions). Use orthorhombic P212121 space group parameters (a = 7.0982 Å, b = 11.423 Å, c = 18.949 Å) as a reference .
  • NMR/FT-IR : Assign peaks for the fluorophenyl (¹⁹F NMR δ ≈ -115 ppm), indole NH (¹H NMR δ ≈ 10.5 ppm), and thioether (FT-IR ν(C–S) ≈ 680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when analyzing π-interactions of the indole moiety?

  • Methodology :

  • Data Contradiction Analysis : Compare experimental bond lengths (e.g., C–C = 0.003 Å mean deviation) with DFT-optimized geometries. Use software like Mercury or Olex2 to model electron density maps and identify disorder in residues .
  • Hydrogen Bonding vs. π-Interactions : Employ Hirshfeld surface analysis to quantify interactions. For example, in similar indole derivatives, <5% of interactions are classical H-bonds, while >20% involve π-stacking .

Q. What computational methods are suitable for predicting the reactivity of the thioether linkage?

  • Methodology :

  • DFT Calculations : Use Gaussian09 or ORCA to model the thioether’s nucleophilicity (e.g., Fukui indices) and oxidation potential. Validate with experimental redox data (cyclic voltammetry) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability of the thioether under hydrolytic conditions .

Q. How should one design experiments to investigate the compound’s stability under varying pH and temperature?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25–80°C for 24–72 hours. Monitor degradation via UPLC-MS and identify byproducts (e.g., sulfoxide formation via oxidation) .
  • Kinetic Analysis : Calculate activation energy (Eₐ) using the Arrhenius equation. For thioethers, typical Eₐ ranges from 50–100 kJ/mol under acidic conditions .

Q. What strategies are effective for derivatizing this compound to study structure-activity relationships (SAR)?

  • Methodology :

  • Functional Group Modulation : Introduce substituents at the benzamide (e.g., –NO₂, –CF₃) or indole (e.g., halogenation at C5) positions. Use Suzuki-Miyaura coupling for aryl additions .
  • Biological Assay Integration : Screen derivatives for kinase inhibition (e.g., EGFR) using fluorescence polarization assays. Correlate IC₅₀ values with Hammett σ constants of substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.